molecular formula C11H10ClN3O B2712057 2-(2-Chloropyridin-4-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one CAS No. 1258650-00-8

2-(2-Chloropyridin-4-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one

Cat. No.: B2712057
CAS No.: 1258650-00-8
M. Wt: 235.67
InChI Key: PAIRXQOMYHXSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloropyridin-4-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C11H10ClN3O and its molecular weight is 235.67. The purity is usually 95%.
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Scientific Research Applications

Structural and Molecular Recognition Studies

The research on pyrimidine derivatives, closely related to 2-(2-Chloropyridin-4-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one, reveals their importance in understanding molecular recognition processes critical in biology and medicine. Pyrimidines, including variations with chloropyridinyl and dimethyl substituents, play a crucial role in the structure and function of nucleic acids. Their study contributes to the understanding of the structural basis for drug action through molecular recognition, emphasizing hydrogen bonding interactions (A. Rajam, P. Muthiah, R. Butcher, J. Jasinski, C. Glidewell, 2017).

Supramolecular Chemistry

Investigations into the supramolecular structures of pyrimidine derivatives demonstrate how hydrogen bonding and π-π interactions influence the molecular packing and base pairing patterns. This research is pivotal for developing a deeper understanding of nucleic acid structures and their functions, offering insights into potential applications in designing more effective pharmaceuticals (Yuan Cheng, Lusheng Chen, Qi-kui Liu, Jun Wu, Dian-Shun Guo, 2011).

Synthesis and Characterization

Studies on the synthesis and characterization of stable betainic pyrimidinaminides, which share structural motifs with the compound of interest, highlight the versatility of pyrimidine chemistry. These findings underscore the potential for developing new compounds with enhanced stability and specific biological activities, broadening the scope of pyrimidine derivatives in scientific research and pharmaceutical development (A. Schmidt, 2002).

Photodissociation Studies

Research on the photodissociation of pyrimidine derivatives, including dimethyl and chloropyrimidine analogs, offers valuable insights into nucleic acid photochemistry. Understanding the photodissociation mechanisms of these compounds can inform the development of light-responsive materials and contribute to the study of DNA damage and repair processes (M. Wrona, J. Giziewicz, D. Shugar, 1975).

Nonlinear Optical Properties

Exploration of the nonlinear optical (NLO) properties of thiopyrimidine derivatives, including those structurally related to the compound of interest, has revealed significant potential for applications in optoelectronics and information technology. These studies demonstrate the importance of pyrimidine derivatives in developing new materials for advanced technological applications (A. Hussain, M. U. Khan, Muhammad Ibrahim, M. Khalid, Akbar Ali, S. Hussain, Muhammad Saleem, N. Ahmad, S. Muhammad, A. Al‐Sehemi, A. Sultan, 2020).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Chloropyridin-4-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets. More research is needed to understand how these environmental factors influence the action of this compound.

Properties

IUPAC Name

2-(2-chloropyridin-4-yl)-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-6-7(2)14-10(15-11(6)16)8-3-4-13-9(12)5-8/h3-5H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIRXQOMYHXSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)C2=CC(=NC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.